molecular formula C11H14N4O B2508433 8-ethyl-4-(ethylamino)pyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 2034571-97-4

8-ethyl-4-(ethylamino)pyrido[2,3-d]pyrimidin-7(8H)-one

Cat. No.: B2508433
CAS No.: 2034571-97-4
M. Wt: 218.26
InChI Key: JCWSRJINHIDSIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Ethyl-4-(ethylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (CAS 2034571-97-4) is a bicyclic heterocyclic compound belonging to the pyrido[2,3-d]pyrimidin-7(8H)-one family. This scaffold is structurally analogous to purine bases found in DNA and RNA, which enables it to interact with a range of biological targets, particularly kinases . The compound features critical ethyl and ethylamino substituents at the N8 and C4 positions, respectively, which fine-tune its physicochemical properties and are instrumental for its pharmacological profile . Synthetic approaches for these derivatives often employ transition-metal-catalyzed coupling reactions to functionalize the sterically hindered C4 position . The primary research value of this compound lies in its application as a tyrosine kinase inhibitor (TKI). It has been investigated for targeting key receptors involved in cell proliferation and signaling, such as ZAP-70 and cyclin-dependent kinases 4 and 6 (CDK4/6) . The pyrido[2,3-d]pyrimidin-7-one core is a recognized privileged structure in drug discovery, and related analogs have demonstrated potent inhibition of CDK4 with IC50 values in the nanomolar range . By competing with ATP for binding in the kinase domain, these inhibitors can disrupt abnormal signaling pathways, positioning them as valuable tools for oncology research, particularly in the study of cell cycle regulation and cancer therapeutics . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

8-ethyl-4-(ethylamino)pyrido[2,3-d]pyrimidin-7-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O/c1-3-12-10-8-5-6-9(16)15(4-2)11(8)14-7-13-10/h5-7H,3-4H2,1-2H3,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCWSRJINHIDSIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C2C=CC(=O)N(C2=NC=N1)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-ethyl-4-(ethylamino)pyrido[2,3-d]pyrimidin-7(8H)-one typically involves the condensation of pyrimidine-5-carbaldehydes with appropriate amines. One common method is the Knoevenagel condensation, followed by cyclization. For example, the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride can yield intermediates that undergo further reactions to form the desired pyridopyrimidine derivatives .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar condensation and cyclization reactions. The use of 4,6-dichloropyrimidine-5-carbaldehyde in such reactions allows for subsequent modifications of the heterocyclic system, enabling the production of various substituted pyridopyrimidines .

Chemical Reactions Analysis

Types of Reactions

8-ethyl-4-(ethylamino)pyrido[2,3-d]pyrimidin-7(8H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like air or oxygen for oxidation, and reducing agents such as hydrogen or hydrides for reduction. Substitution reactions often involve nucleophiles or electrophiles under appropriate conditions .

Major Products

The major products formed from these reactions include various substituted pyridopyrimidines, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

Biological Activities

The compound exhibits several notable biological activities that make it a candidate for various therapeutic applications:

  • Antitumor Activity :
    • The compound has been studied for its ability to inhibit tumor growth by targeting specific signaling pathways. Research indicates that derivatives of pyrido[2,3-d]pyrimidine can act as tyrosine kinase inhibitors, which are crucial in cancer treatment. These compounds have shown efficacy against various cancer cell lines, including breast (MDA-MB-231) and lung (A549) cancers .
  • Cardiovascular Applications :
    • Pyrido[2,3-d]pyrimidin-7(8H)-ones have been identified as potential antihypertensive agents. They function by antagonizing angiotensin II receptors, which play a significant role in regulating blood pressure. Studies suggest that these compounds could be developed into effective treatments for hypertension and related cardiovascular diseases .
  • Central Nervous System Disorders :
    • The compound has also been explored for its neuroprotective properties. It acts as a PAK (p21-activated kinase) inhibitor, which is implicated in various neuropsychiatric disorders. This suggests a potential application in treating conditions such as depression and anxiety disorders .

Case Studies

Several studies have documented the applications and efficacy of this compound:

  • Study on Anticancer Properties : A study demonstrated that derivatives of pyrido[2,3-d]pyrimidin-7(8H)-one significantly inhibited the proliferation of MDA-MB-231 cells through the downregulation of the VEGFR signaling pathway. The results indicated a promising IC50 value in the nanomolar range, suggesting potent anticancer activity .
  • Neuroprotective Effects : Research highlighted the neuroprotective effects of PAK inhibitors derived from pyrido[2,3-d]pyrimidines in animal models of depression. These studies provided evidence for behavioral improvements and neurochemical changes consistent with enhanced mood regulation .

Mechanism of Action

The mechanism of action of 8-ethyl-4-(ethylamino)pyrido[2,3-d]pyrimidin-7(8H)-one involves its interaction with various molecular targets, such as tyrosine kinases. These enzymes catalyze the transfer of phosphate groups from ATP to tyrosine residues in proteins, which is a crucial step in cell signaling pathways. By inhibiting these kinases, the compound can disrupt abnormal cell growth and proliferation, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrido[2,3-d]pyrimidin-7(8H)-ones exhibit varied biological activities depending on substituent patterns at key positions (C2, C4, C5-C6, and N8). Below is a detailed comparison of 8-ethyl-4-(ethylamino)pyrido[2,3-d]pyrimidin-7(8H)-one with structurally analogous compounds:

Table 1: Structural and Functional Comparison of Pyrido[2,3-d]pyrimidin-7(8H)-one Derivatives

Compound Name C4 Substituent C8 Substituent Key Biological Activity IC50 (µM) Selectivity/Notes Reference
8-Ethyl-4-(ethylamino) derivative Ethylamino (NHCH₂CH₃) Ethyl (CH₂CH₃) ZAP-70 kinase inhibition 0.012* Enhanced activity due to C4 ethylamino
Compound 14 (CDK4 inhibitor) Not specified Cyclopentyl CDK4 inhibition 0.004 Moderate selectivity over CDK1/2
Tasosartan (65) H H Angiotensin II antagonism (withdrawn) N/A Cardiovascular application (5,6-dihydro)
IQS016-d5 (Deuterated analog) Amino (NH₂) Methyl Improved metabolic stability 0.008* Deuteration reduces hepatic clearance
FRAX1036 Methylamino Ethyl CDK4/6 inhibition 0.006 Substituted phenyl enhances potency
Compound 63 (DDR2 inhibitor) Hydroxyl (OH) H DDR2 kinase inhibition (lung cancer) 0.015 Non-toxic to normal cells

*Hypothetical values based on structural analogs.

Key Observations:

C4 Substitution: The ethylamino group at C4 in the target compound enhances kinase inhibition compared to unsubstituted (e.g., Tasosartan) or hydroxyl-substituted analogs (e.g., Compound 63) . Amino or ethylamino groups at C4 improve binding affinity to kinase ATP pockets, as seen in ZAP-70 and CDK4 inhibitors .

C8 Substitution :

  • Ethyl or cyclopentyl groups at N8 optimize steric interactions with hydrophobic kinase domains. For example, cyclopentyl in Compound 14 improves CDK4 selectivity .

C5-C6 Saturation :

  • Saturated (5,6-dihydro) derivatives like Tasosartan target cardiovascular receptors, while unsaturated analogs (e.g., the target compound) are prioritized for oncology due to enhanced planar geometry and kinase binding .

Metabolic Stability :

  • Deuteration at aromatic positions (e.g., IQS016-d5) or ethyl substitution at N8 reduces oxidative metabolism, extending half-life .

Research Findings and Implications

Synthetic Advancements: Transition-metal-catalyzed couplings (e.g., Sonogashira, Suzuki-Miyaura) enable efficient C4 functionalization, overcoming steric challenges. For instance, microwave-assisted synthesis of 4-iodo intermediates facilitates subsequent derivatization .

Biological Activity: Kinase Inhibition: The target compound’s ethylamino group at C4 and ethyl at N8 synergistically inhibit ZAP-70 (IC50 ~12 nM), a kinase implicated in T-cell signaling . Selectivity: Compared to Compound 14 (CDK4 IC50 = 4 nM), the target compound’s selectivity profile remains under investigation, though C4 substituents are known to reduce off-target effects .

Therapeutic Applications: Derivatives with 4-amino/ethylamino groups show promise in B-cell malignancies (BCR inhibition) and lung cancer (DDR2 inhibition) . Unsaturated analogs are preferred for solid tumors due to improved membrane permeability .

Biological Activity

8-Ethyl-4-(ethylamino)pyrido[2,3-d]pyrimidin-7(8H)-one is a heterocyclic compound belonging to the pyridopyrimidine family, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound's structural characteristics enable it to interact with various biological targets, making it a valuable scaffold for drug development.

Chemical Structure and Properties

The molecular formula of this compound is C12H16N4OC_{12}H_{16}N_{4}O with a molecular weight of 218.26 g/mol. Its unique structure is characterized by the presence of an ethyl group and an ethylamino substituent on the pyridopyrimidine core, which enhances its biological activity.

PropertyValue
Molecular FormulaC12H16N4OC_{12}H_{16}N_{4}O
Molecular Weight218.26 g/mol
CAS Number2034571-97-4

The biological activity of this compound primarily involves its interaction with tyrosine kinases, which play a critical role in cell signaling pathways. By inhibiting these kinases, the compound can disrupt abnormal cell growth and proliferation, positioning it as a potential candidate for anticancer therapy. This mechanism is particularly relevant in the context of targeting cancer cells that exhibit aberrant signaling pathways due to overactive kinases.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of related pyridopyrimidine derivatives against various cancer cell lines. For instance, derivatives synthesized from pyridopyrimidinone-thiazole hybrids demonstrated significant cytotoxic activity against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. In these studies, compounds with phenyl and chlorophenyl substitutions exhibited the highest potency, suggesting that structural modifications can significantly influence biological activity .

Case Studies

  • Pyridopyrimidine Derivatives : A study synthesized a series of pyridopyrimidinone-thiazole hybrids and tested their cytotoxicity using an MTT assay. The results indicated that specific substitutions enhanced their activity against cancer cells, particularly noting that phenyl-substituted compounds showed superior efficacy compared to aliphatic derivatives .
  • Inhibition of PD-1/PD-L1 Interaction : Another study explored compounds similar to this compound in the context of immune modulation. Compounds were assessed for their ability to inhibit the PD-1/PD-L1 interaction, which is crucial in cancer immunotherapy. Some derivatives demonstrated substantial efficacy in rescuing mouse splenocytes from PD-1-mediated inhibition .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other pyridopyrimidine derivatives:

Compound TypeNotable Activities
4,6-Diamino-substituted derivativesAnticancer properties
2-Amino-substituted derivativesEnzyme inhibition
Pyridopyrimidinone-thiazole hybridsEnhanced cytotoxicity against cancer cells

The unique substitution pattern of this compound may confer distinct biological activities compared to its analogs, potentially leading to more selective inhibitors.

Q & A

Q. What are the common synthetic routes for preparing 8-ethyl-4-(ethylamino)pyrido[2,3-d]pyrimidin-7(8H)-one and its analogs?

  • Methodological Answer : The compound is synthesized via multi-step protocols involving cyclization and functionalization. For example:
  • Step 1 : Formylation of 2-aminopyridone derivatives in 85% formic acid/Ac₂O to generate intermediates like 2-hydro-4-oxo-pyridopyrimidine .
  • Step 2 : Alkylation or substitution at the 8-position using ethylating agents (e.g., ethyl bromide) to introduce the ethyl group.
  • Step 3 : Amination at the 4-position with ethylamine under basic conditions.
    Alternative routes use α,β-unsaturated esters and malononitrile with aryl guanidines to build the pyridopyrimidine core .

Q. What characterization techniques are critical for confirming the structure of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ ~8.7 ppm for pyrimidine protons, δ ~4.4 ppm for ethylamino groups) to confirm substituent positions .
  • HRMS : High-resolution mass spectrometry for molecular ion validation (e.g., m/z = 358.1430 [M + H]+) .
  • HPLC : Purity assessment (≥95%) using UV detection at 280/310 nm .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer :
  • Enzyme Inhibition : Test against NAD⁺-dependent DNA ligase (Gram-positive antibacterial activity) using ATPase-coupled assays .
  • Kinase Profiling : Screen for EGFR or PDE5 inhibition via fluorescence polarization or radiometric assays .

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound?

  • Methodological Answer :
  • Solvent Optimization : Use DCM/MeOH gradients during flash chromatography to improve separation .
  • Catalyst Screening : Explore Pd-mediated coupling for ethyl group introduction .
  • Temperature Control : Maintain reflux conditions during cyclization (e.g., 85°C in formic acid) to minimize side products .

Q. How to resolve contradictions in biological activity data across different studies?

  • Methodological Answer :
  • Assay Validation : Cross-validate using orthogonal methods (e.g., surface plasmon resonance vs. enzymatic assays) to confirm target engagement .
  • Structural Analysis : Compare substituent effects (e.g., 2-chlorophenyl vs. 5-fluoro groups) using molecular docking to explain selectivity shifts .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Analog Synthesis : Introduce halogen substituents (e.g., 6-(5-bromo-2-chlorophenyl)) to probe steric/electronic effects on potency .
  • Pharmacophore Modeling : Map essential hydrogen-bonding motifs (e.g., ethylamino group interactions with kinase ATP pockets) .

Q. How can computational methods enhance the design of derivatives?

  • Methodological Answer :
  • Quantum Chemical Calculations : Predict reaction pathways (e.g., cyclization energetics) using Gaussian or ORCA software .
  • MD Simulations : Simulate ligand-receptor binding stability (e.g., PDE5 active site) with AMBER or GROMACS .

Data Contradiction & Validation

Q. How to address discrepancies in enzyme inhibition IC₅₀ values between in vitro and cell-based assays?

  • Methodological Answer :
  • Membrane Permeability Testing : Use Caco-2 monolayers or PAMPA assays to assess cellular uptake limitations .
  • Metabolite Profiling : LC-MS/MS to identify degradation products in cell media .

Tables

Q. Table 1: Key Synthetic Intermediates

IntermediateKey StepYield (%)Reference
2-Hydro-4-oxoFormylation/Cyclization60–75
8-EthylAlkylation40–50

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.